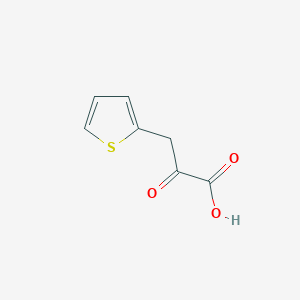
4-(2-Azidoéthyl)morpholine
Vue d'ensemble
Description
4-(2-Azidoethyl)morpholine is an organic compound with the molecular formula C6H12N4O It features a morpholine ring substituted with an azidoethyl group
Applications De Recherche Scientifique
4-(2-Azidoethyl)morpholine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of various heterocyclic compounds.
Biology: Employed in the synthesis of bioconjugates and probes for studying biological processes.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
Biochemical Pathways
For instance, a series of ruthenium-based antibacterial agents modified with the morpholine moiety were designed and characterized, aiming to obtain a promising metalloantibiotic with a multitarget mechanism .
Result of Action
For example, ruthenium-based antibacterial agents modified with the morpholine moiety showed potent antibacterial activity, with the ability to destroy the bacterial membrane and induce ROS production in bacteria .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Azidoethyl)morpholine typically involves the reaction of 4-(2-aminoethyl)morpholine with sodium azide. The reaction is carried out in an appropriate solvent, such as dimethylformamide, under controlled temperature conditions to ensure the formation of the azido group.
Industrial Production Methods
Industrial production of 4-(2-Azidoethyl)morpholine follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to maximize yield and purity. The reaction mixture is often subjected to purification steps, such as distillation or chromatography, to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
4-(2-Azidoethyl)morpholine undergoes various chemical reactions, including:
Substitution Reactions: The azido group can be replaced by other nucleophiles, leading to the formation of different derivatives.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols. The reactions are typically carried out in polar solvents under mild conditions.
Reduction Reactions: Reducing agents such as hydrogen gas with palladium on carbon or lithium aluminum hydride are used. The reactions are conducted under an inert atmosphere.
Cycloaddition Reactions: Copper(I) catalysts are often employed in the Huisgen cycloaddition, with the reaction carried out at room temperature or slightly elevated temperatures.
Major Products
Substitution Reactions: Various substituted morpholine derivatives.
Reduction Reactions: 4-(2-Aminoethyl)morpholine.
Cycloaddition Reactions: 1,2,3-Triazole derivatives.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(2-Aminoethyl)morpholine: Similar structure but with an amino group instead of an azido group.
4-(2-Chloroethyl)morpholine: Contains a chloroethyl group instead of an azido group.
4-(2-Hydroxyethyl)morpholine: Features a hydroxyethyl group in place of the azido group.
Uniqueness
4-(2-Azidoethyl)morpholine is unique due to the presence of the azido group, which imparts distinct reactivity and allows for specific chemical transformations not possible with its analogs. This makes it a valuable compound in synthetic chemistry and various research applications.
Propriétés
IUPAC Name |
4-(2-azidoethyl)morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N4O/c7-9-8-1-2-10-3-5-11-6-4-10/h1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBEOLKFODUELIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90371771 | |
| Record name | 4-(2-azidoethyl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90371771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
660395-39-1 | |
| Record name | 4-(2-azidoethyl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90371771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


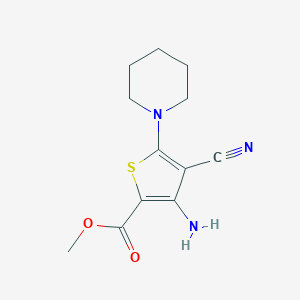
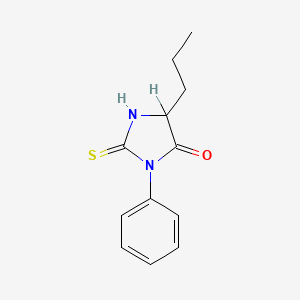
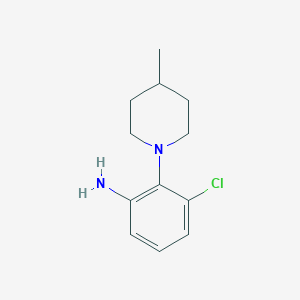
![4-bromo-2-{[(1-propyl-1H-benzimidazol-2-yl)amino]methyl}phenol](/img/structure/B1597594.png)



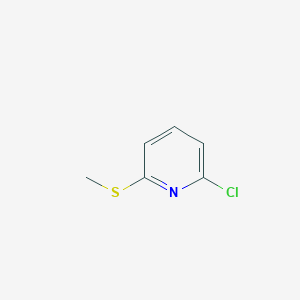
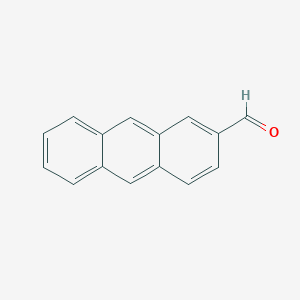
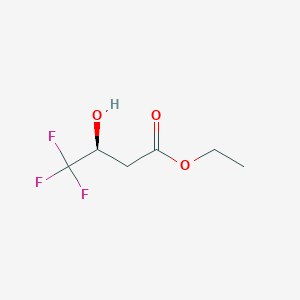
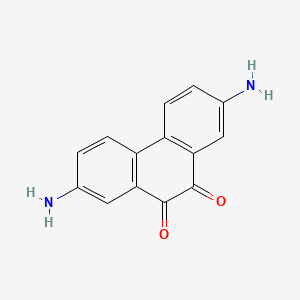
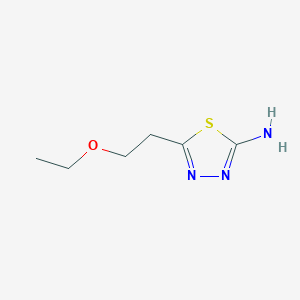
![4-chloro-2-hydrazinylbenzo[d]thiazole](/img/structure/B1597609.png)
